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Abstract: Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for core fucosylation of

N-glycans, a post-translational modification implicated in the progression of various cancers.

Elevated FUT8 activity is associated with malignant phenotypes, including enhanced cell

proliferation, invasion, and immune evasion. This has positioned FUT8 as a compelling target

for anticancer drug development. FDW028 is a novel, potent, and highly selective small-

molecule inhibitor of FUT8. This technical guide provides a comprehensive overview of

FDW028, including its mechanism of action, key quantitative data, detailed experimental

protocols, and the broader context of FUT8 signaling in oncology.

Introduction to FUT8 and Core Fucosylation
Fucosyltransferase 8 (FUT8) is a Golgi-resident enzyme that catalyzes the transfer of a fucose

residue from a GDP-fucose donor to the innermost N-acetylglucosamine (GlcNAc) of an N-

glycan via an α-1,6 linkage. This process, known as core fucosylation, plays a critical role in

modulating the function of a wide array of glycoproteins, including cell surface receptors and

adhesion molecules.[1] Dysregulation of FUT8 and the subsequent aberrant core fucosylation

of proteins like the epidermal growth factor receptor (EGFR) and transforming growth factor-

beta (TGF-β) receptors are known to drive cancer progression.[2]
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FDW028: A Potent and Selective FUT8 Inhibitor
FDW028 has been identified as a potent and highly selective small-molecule inhibitor of FUT8.

Its inhibitory activity forms the basis of its anti-tumor effects, which have been primarily

characterized in the context of metastatic colorectal cancer (mCRC).[1]

Mechanism of Action
FDW028 exerts its anti-tumor activity through a novel mechanism involving the degradation of

the immune checkpoint molecule B7-H3 (also known as CD276).[1] The core mechanism can

be summarized as follows:

Inhibition of FUT8: FDW028 directly inhibits the enzymatic activity of FUT8, preventing the

core fucosylation of target proteins.[1]

Defucosylation of B7-H3: This inhibition leads to the defucosylation of B7-H3 at the N104

position.[1]

Chaperone-Mediated Autophagy (CMA): The defucosylated B7-H3 is recognized by the

chaperone protein HSPA8 (also known as HSC70). This recognition targets B7-H3 for

lysosomal degradation via the CMA pathway, a process involving the lysosomal receptor

LAMP2A.[1]

Suppression of Downstream Signaling: The degradation of B7-H3 leads to the suppression

of the pro-survival AKT/mTOR signaling pathway.[3][4]

This cascade of events ultimately results in reduced cancer cell proliferation, migration, and

invasion.[1]

Quantitative Data
The following tables summarize the key quantitative data for FDW028 based on published

research.
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Parameter Value Cell Line/System Reference

IC50 5.95 µM
SW480 (colorectal

cancer)
[4]

IC50 23.78 µM
HCT-8 (colorectal

cancer)
[4]

Kd 5.486 µM Recombinant FUT8 [1]

Table 1: In Vitro Activity of FDW028

Parameter Dosage Model Effect Reference

Tumor Growth

Inhibition

10 or 20 mg/kg

(i.v., every other

day)

SW480 xenograft
Reduced tumor

volume
[4]

Survival
20 mg/kg (i.v.,

every other day)

Mc38 pulmonary

metastasis

Prolonged

survival
[4]

Table 2: In Vivo Efficacy of FDW028

Signaling Pathways
FDW028 Mechanism of Action Pathway
The following diagram illustrates the direct mechanism of action of FDW028, leading to the

degradation of B7-H3.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/fdw028.html
https://www.medchemexpress.com/fdw028.html
https://www.researchgate.net/publication/372894300_FDW028_a_novel_FUT8_inhibitor_impels_lysosomal_proteolysis_of_B7-H3_via_chaperone-mediated_autophagy_pathway_and_exhibits_potent_efficacy_against_metastatic_colorectal_cancer
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.medchemexpress.com/fdw028.html
https://www.medchemexpress.com/fdw028.html
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/product/b14983525?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14983525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FDW028 FUT8

Core-fucosylated
B7-H3

Catalyzes
core fucosylation

De-fucosylated
B7-H3 AKT/mTOR Pathway

HSC70

Binds to

LAMP2A

Targets to

Lysosome

Translocates into

Degradation

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: FDW028 inhibits FUT8, leading to B7-H3 defucosylation and degradation via CMA.

Broader Role of FUT8 in Cancer Signaling
FUT8-mediated core fucosylation impacts multiple oncogenic signaling pathways. The diagram

below provides a broader context of FUT8's role.
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Caption: FUT8 core fucosylates key receptors, activating multiple oncogenic pathways.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of

FDW028, based on the descriptions in Wang et al., 2023.[1]

Cell Viability Assay
Cell Seeding: Seed SW480 and HCT-8 cells in 96-well plates.

Treatment: After 24 hours, treat the cells with FDW028 at various concentrations (e.g., 0.2,

1.0, 5.0, 10, 20, 50, 100 µM) for 72 hours.

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4

hours at 37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting

the percentage of cell viability against the log concentration of FDW028.

Wound-Healing Assay
Cell Seeding: Seed SW480 and HCT-8 cells in 6-well plates and grow to confluent

monolayers.

Scratch Creation: Create a scratch wound in the monolayer using a sterile pipette tip.

Treatment: Wash with PBS and add a medium containing 0.5% serum and 50 µM FDW028.

Imaging: Capture images of the wound at 0, 48, and 72 hours.

Data Analysis: Measure the wound closure area at each time point to assess cell migration.

Transwell Migration Assay
Cell Preparation: Resuspend SW480 or HCT-8 cells in a serum-free medium.

Assay Setup: Add the cell suspension to the upper chamber of a Transwell insert. Add a

medium containing fetal bovine serum to the lower chamber as a chemoattractant.

Treatment: Include 50 µM FDW028 in the medium of the upper chamber for the treated

group.

Incubation: Incubate for the appropriate time to allow cell migration.

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane.

Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained

cells under a microscope.

In Vivo Xenograft Model
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

Tumor Cell Implantation: Subcutaneously inject SW480 cells into the flank of each mouse.
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Tumor Growth: Allow tumors to grow to a palpable size.

Treatment: Randomize mice into control and treatment groups. Administer FDW028 (10 or

20 mg/kg) or vehicle control intravenously every other day.

Monitoring: Measure tumor volume and body weight regularly.

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further

analysis. For survival studies, monitor the mice until a predetermined endpoint is reached.

Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical evaluation of FDW028.
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Caption: Preclinical evaluation workflow for FDW028, from in vitro to in vivo studies.
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Conclusion and Future Directions
FDW028 is a promising selective inhibitor of FUT8 with a well-defined mechanism of action that

involves the targeted degradation of the B7-H3 oncoprotein. Its potent anti-tumor activity in

preclinical models of colorectal cancer highlights its potential as a novel therapeutic agent.

Future research should focus on:

Comprehensive Selectivity Profiling: Quantitatively assessing the inhibitory activity of

FDW028 against a broad panel of fucosyltransferases and other glycosyltransferases to fully

establish its selectivity profile.

Biomarker Development: Identifying predictive biomarkers to select patient populations most

likely to respond to FDW028 therapy.

Combination Therapies: Investigating the synergistic potential of FDW028 with other

anticancer agents, including standard chemotherapy and other immunotherapies.

Exploration in Other Cancers: Evaluating the efficacy of FDW028 in other cancer types

where FUT8 and B7-H3 are known to be overexpressed.

This technical guide provides a solid foundation for researchers and drug developers interested

in the therapeutic potential of targeting FUT8 with selective inhibitors like FDW028.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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